



# **Application Notes and Protocols for Antibacterial Agent 125 (NH125)**

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Compound of Interest		
Compound Name:	Antibacterial agent 125	
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## Introduction

Antibacterial agent 125, also known as NH125 (1-benzyl-3-cetyl-2-methylimidazolium iodide), is a potent antibacterial compound with significant activity against clinically relevant Grampositive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] It has been identified as an inhibitor of bacterial histidine protein kinases, key components of two-component signal transduction systems that regulate essential cellular processes.[2][3] This document provides detailed application notes and experimental protocols for the evaluation of Antibacterial Agent 125, along with a summary of its known quantitative data and a visualization of its mechanism of action.

## **Quantitative Data Summary**

A compilation of the available quantitative data for **Antibacterial Agent 125** (NH125) is presented in Table 1. This data highlights its potency against various bacterial strains and its effects on biofilm formation.



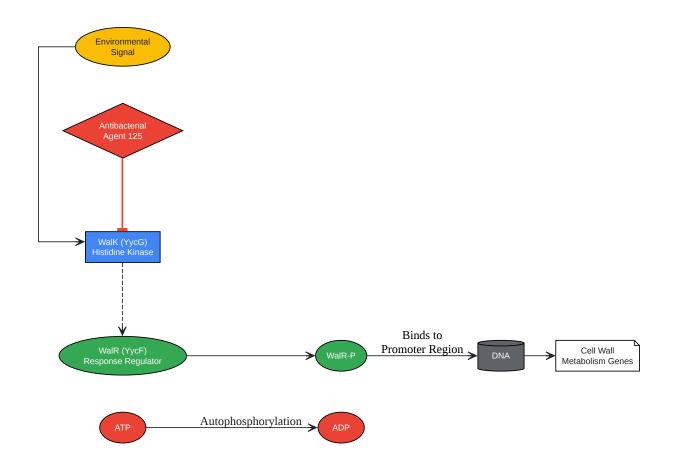
Parameter	Organism(s)	Value(s)	Reference(s)
MIC50 Range	Clinically relevant Gram-positive pathogens	0.25 - 8 μΜ	[4]
MIC	Staphylococcus aureus MW2	~2 μg/mL	[5]
MIC90	Ureaplasma species clinical isolates	12.5 μM (for an N- arylated analogue)	[6]
IC50 (VraS kinase activity)	Staphylococcus aureus	41 ± 5 μM	[7]
IC50 (Histidine protein kinase)	In vitro	6.6 μΜ	[8]
Biofilm Disruption (50%)	MRSA	20 μg/mL	[5]
Complete Biofilm Eradication	MRSA	160 μg/mL	[5]

## **Mechanism of Action**

Antibacterial Agent 125 primarily functions by inhibiting bacterial two-component signal transduction systems.[2] One of its key targets is WalK (also known as YycG), a sensor histidine kinase in the essential WalK/R (yycF/G) two-component system in low-GC Grampositive bacteria like S. aureus.[1][3][9] This system is crucial for regulating cell wall metabolism.[1] NH125 has also been shown to inhibit another sensor histidine kinase, VraS, which is involved in antibiotic resistance in S. aureus.[7] Additionally, some evidence suggests that NH125 may have multiple mechanisms of action, including the disruption of the bacterial cell membrane's lipid bilayer.[9]

Below is a diagram illustrating the proposed mechanism of action of **Antibacterial Agent 125** on the WalK/R signaling pathway.





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Inhibition of the WalK/R two-component system by Antibacterial Agent 125.

## **Experimental Protocols**

The following are detailed protocols for key experiments to assess the antibacterial properties of **Antibacterial Agent 125**.



## **Minimum Inhibitory Concentration (MIC) Determination**

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is recommended as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

#### Materials:

- 96-well microtiter plates
- Mueller-Hinton Broth (MHB)
- · Bacterial culture in logarithmic growth phase
- Antibacterial Agent 125 stock solution
- Sterile 0.85% NaCl solution
- Spectrophotometer

#### Procedure:

- Bacterial Inoculum Preparation:
  - Aseptically pick several colonies of the test bacterium from a fresh agar plate.
  - $\circ$  Suspend the colonies in sterile 0.85% NaCl to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10 $^{8}$  CFU/mL).
  - Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5
    x 10<sup>5</sup> CFU/mL in the test wells.
- Serial Dilution of Antibacterial Agent 125:
  - Prepare a series of twofold serial dilutions of the Antibacterial Agent 125 stock solution in MHB in the 96-well plate. The final volume in each well should be 100 μL.
- Inoculation:

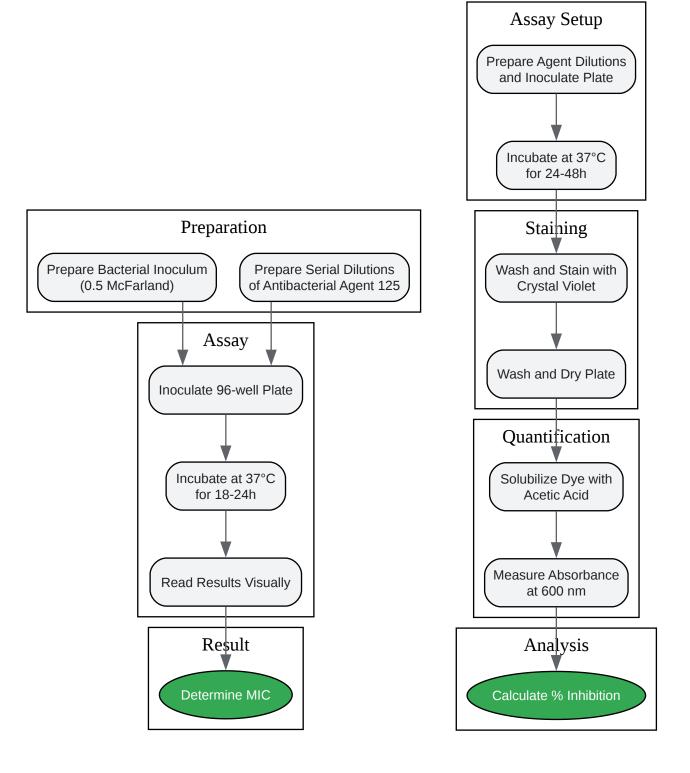






- $\circ~$  Add 100  $\mu L$  of the prepared bacterial inoculum to each well containing the diluted antibacterial agent.
- Include a positive control well (bacteria in MHB without the agent) and a negative control well (MHB only).
- Incubation:
  - Incubate the plate at 37°C for 18-24 hours.
- MIC Determination:
  - The MIC is the lowest concentration of **Antibacterial Agent 125** at which there is no visible growth (turbidity) in the well.





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